Dimethyl 2,3-dimethylenesuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-dimethylenesuccinate is an organic compound with the molecular formula C8H10O4. It is a derivative of succinic acid and is characterized by the presence of two methylene groups attached to the succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dimethylenesuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Succinic acid+2Methanol→Dimethyl succinate+2Water
Industrial Production Methods
In industrial settings, the production of dimethyl succinate often involves the use of reactive distillation or a combination of a fixed bed reactor and distillation. These methods are designed to optimize the yield and purity of the product while minimizing operational costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dimethylenesuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2,3-dicarboxylate.
Reduction: Formation of dimethyl 2,3-dihydroxybutane.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,3-dimethylenesuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2,3-dimethylenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and methanol, which can then participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. Additionally, the ester groups can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without the methylene groups.
Dimethyl fumarate: An ester of fumaric acid with different reactivity and applications.
Dimethyl malonate: An ester of malonic acid used in different synthetic applications.
Uniqueness
Dimethyl 2,3-dimethylenesuccinate is unique due to the presence of methylene groups, which impart distinct reactivity and properties compared to other succinate esters. This structural feature allows for specific interactions and reactions that are not possible with simpler esters .
Properties
IUPAC Name |
dimethyl 2,3-dimethylidenebutanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)11-3)6(2)8(10)12-4/h1-2H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRQUZHHWXICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447509 |
Source
|
Record name | dimethyl 2,3-dimethylenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-30-3 |
Source
|
Record name | dimethyl 2,3-dimethylenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.